molecular formula C8H5KN2S3 B7732120 potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate

potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate

Cat. No.: B7732120
M. Wt: 264.4 g/mol
InChI Key: QSKDCVGFAPHSHX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate typically involves the reaction of 4-phenyl-1,3,4-thiadiazole-2-thiol with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of industrial-grade reagents and solvents is common .

Chemical Reactions Analysis

Types of Reactions

Potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. The molecular pathways involved include the disruption of cellular processes essential for the survival and proliferation of microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-1,3,4-thiadiazole-2-thiol
  • 5-phenyl-1,3,4-thiadiazole-2-thiol
  • 4-phenyl-5-thioxo-1,3,4-thiadiazole

Uniqueness

Potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate is unique due to its specific potassium salt form, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S3.K/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6;/h1-5H,(H,9,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKDCVGFAPHSHX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)SC(=N2)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=S)SC(=N2)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5KN2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.